4'-(4-Chlorobenzylideneamino)acetophenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32884-52-9 |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H12ClNO/c1-11(18)13-4-8-15(9-5-13)17-10-12-2-6-14(16)7-3-12/h2-10H,1H3 |
InChI Key |
HBIOGMSFDFPLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization for 4 4 Chlorobenzylideneamino Acetophenone
Condensation Reactions for Azomethine Formation.researchgate.netresearchgate.nettsijournals.com
The cornerstone of 4'-(4-Chlorobenzylideneamino)acetophenone synthesis is the condensation reaction, which forms the characteristic azomethine or imine group (-C=N-). This reaction, often a variant of the Claisen-Schmidt condensation, involves the reaction between an aldehyde and a ketone or amine. researchgate.nettsijournals.com Specifically for the target compound, this entails the reaction of 4-aminoacetophenone with 4-chlorobenzaldehyde (B46862). researchgate.net
Selection and Preparation of Precursor Compounds: 4-Aminoacetophenone and 4-Chlorobenzaldehyde.researchgate.netresearchgate.net
The primary precursors for the synthesis of this compound are 4-aminoacetophenone and 4-chlorobenzaldehyde. researchgate.netresearchgate.net The purity of these starting materials is crucial for achieving a high yield and purity of the final product.
4-Aminoacetophenone can be prepared through various synthetic routes, including the Fries rearrangement of N-acetyl-p-aminophenol or through a multi-step process involving the nitration of acetophenone (B1666503) followed by reduction. A patented method describes a novel route starting from p-hydroxyacetophenone, which undergoes a Williamson ether synthesis and a Smiles rearrangement, followed by hydrolysis to yield 4-aminoacetophenone. google.com This method is highlighted as being suitable for large-scale industrial production due to its gentle reaction conditions and high yield. google.com
4-Chlorobenzaldehyde is a commercially available reagent. For laboratory synthesis, it can be prepared through the oxidation of 4-chlorobenzyl alcohol or the formylation of chlorobenzene. The selection of high-purity precursors is a critical first step in ensuring a successful and efficient synthesis.
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis.researchgate.netresearchgate.netajchem-a.com
The efficiency of the condensation reaction to form this compound is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the use of catalysts. researchgate.netresearchgate.netajchem-a.com
Solvent Effects: The solvent plays a critical role in the reaction by influencing the solubility of reactants and facilitating the removal of water, a byproduct of the condensation. Ethanol (B145695) is a commonly used solvent for this type of reaction. dergipark.org.tr In some procedures, the reaction mixture is stirred in an ice-cold water bath until solidification occurs. tsijournals.com The choice of solvent can also impact the reaction time and the ease of product isolation.
Temperature: The reaction temperature is another crucial factor. While some methods employ an ice-cold water bath to control the reaction, others utilize reflux conditions to drive the reaction to completion. For instance, some syntheses of related Schiff bases involve refluxing the reactants in ethanol for several hours. rasayanjournal.co.in The optimal temperature often represents a balance between reaction rate and the potential for side reactions.
Catalysis: The condensation reaction is often catalyzed by acids or bases. Glacial acetic acid is frequently used as a catalyst to facilitate the formation of the imine. researchgate.netrasayanjournal.co.in Basic catalysts, such as sodium hydroxide, are also employed in Claisen-Schmidt type condensations. tsijournals.com The choice of catalyst can significantly influence the reaction rate and yield.
Table 1: Optimization of Reaction Conditions for Azomethine Formation
| Parameter | Condition 1 | Condition 2 | Rationale |
|---|---|---|---|
| Solvent | Ethanol | Toluene | Ethanol is a common protic solvent that can solvate both reactants. Toluene can be used to azeotropically remove water, driving the equilibrium towards the product. researchgate.net |
| Temperature | Room Temperature | Reflux | Room temperature may be sufficient for some reactions, while refluxing can increase the reaction rate and drive it to completion. |
| Catalyst | Glacial Acetic Acid | None (thermal) | A catalytic amount of acid can protonate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the reaction. Some reactions may proceed thermally without a catalyst. |
Purification Techniques and Yield Enhancement Strategies
Following the synthesis, purification of the crude this compound is essential to obtain a product of high purity. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is often used as a recrystallization solvent for Schiff bases. rasayanjournal.co.inresearchgate.net
Washing: The precipitated solid is typically washed with water to remove any water-soluble impurities and residual catalyst. researchgate.net
Chromatography: In cases where recrystallization is not sufficient, column chromatography can be employed for further purification.
To enhance the yield of the desired product, several strategies can be implemented:
Stoichiometry of Reactants: Using an equimolar amount of the reactants is a common starting point. rasayanjournal.co.in However, in some cases, a slight excess of one reactant may be used to drive the reaction to completion.
Removal of Water: As condensation reactions are typically equilibrium processes, the removal of water as it is formed can shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.
Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction, ensuring it is allowed to proceed to completion before workup. rasayanjournal.co.in
Exploration of Green Chemistry Principles in Synthetic Approaches
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, guided by the principles of green chemistry. nih.gov For the synthesis of this compound and related compounds, several green approaches are being explored:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green chemistry. nih.gov
Catalyst-Free or Reusable Catalysts: The development of catalyst-free reactions or the use of heterogeneous, reusable catalysts can reduce waste and environmental impact. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free reactions, making it a greener alternative to conventional heating. nih.gov
Electrochemical Synthesis: Electrochemical methods can offer a cleaner and more efficient way to carry out chemical transformations, often avoiding the need for harsh reagents. rsc.org
Table 2: Green Chemistry Approaches in Synthesis
| Principle | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Solvent | Benzene (B151609), Toluene | Water, Ethanol, Solvent-free | Reduced toxicity and environmental impact. nih.govnih.gov |
| Energy | Conventional heating (reflux) | Microwave irradiation | Faster reaction times, energy efficiency. nih.gov |
| Catalyst | Homogeneous acid/base catalysts | Heterogeneous, reusable catalysts | Easier separation, reduced waste. researchgate.net |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the chemical environments of protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 4'-(4-Chlorobenzylideneamino)acetophenone provides a detailed picture of the proton arrangement within the molecule. A characteristic singlet is observed for the methyl protons (–CH₃) of the acetophenone (B1666503) moiety. The protons of the two aromatic rings appear as distinct multiplets in the downfield region, a result of their varied electronic environments. A key feature is the singlet corresponding to the imine proton (–N=CH–), confirming the formation of the Schiff base linkage.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.59 | Singlet | 3H | -CH₃ |
| 6.53 | Doublet | 1H | Aromatic H |
| 7.61 | Doublet | 2H | Aromatic H |
| 7.81 | Doublet of Doublets | 1H | Aromatic H |
| 8.08 | Doublet | 2H | Aromatic H |
| 9.34 | Broad Singlet | 1H | Aromatic H |
| 10.92 | Broad Singlet | 1H | Imine H (-N=CH-) |
Data sourced from a study on [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum shows distinct signals for the methyl carbon, the imine carbon, and the carbonyl carbon. The aromatic carbons are observed in the typical downfield region, with their specific chemical shifts influenced by their position relative to the substituent groups.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 27.23 | -CH₃ |
| 112.85 | Aromatic C |
| 124.11 | Aromatic C |
| 127.30 | Aromatic C |
| 128.03 | Aromatic C |
| 130.53 | Aromatic C |
| 134.99 | Aromatic C |
| 138.08 | Aromatic C |
| 142.89 | Aromatic C |
| 197.25 | C=O |
Data sourced from a study on [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands that confirm the key structural features. A strong band corresponding to the carbonyl group (C=O) stretching of the acetophenone moiety is observed. The presence of the imine group (C=N) is confirmed by its characteristic stretching vibration. Additionally, bands corresponding to aromatic C-H and C=C stretching, as well as the C-Cl stretching of the chlorobenzylidene ring, are evident.
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3440 | N-H Stretching |
| 1678 | C=O Stretching |
| 1623 | C=N Stretching |
| 1588 | Aromatic C=C Stretching |
| 1098 | C-Cl Stretching |
Data sourced from a study on [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule. The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation involving the two aromatic rings and the imine bridge results in characteristic absorption maxima.
Table 4: UV-Vis Spectral Data for this compound
| λ_max (nm) | Molar Absorptivity (ε, cm⁻¹ mol⁻¹ L) | Assignment |
|---|---|---|
| 261 | 2100 | Aromatic π→π* |
| 362 | 2792 | π→π* and/or n→π* (conjugated carbonyl) |
Data sourced from a study on [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) consistent with the compound's molecular formula (C₁₅H₁₂ClNO). nih.govuni.lu The fragmentation pattern further corroborates the proposed structure, showing characteristic fragments resulting from the cleavage of specific bonds within the molecule. The predicted monoisotopic mass is 257.0607417 Da. nih.gov
Table 5: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 258.06801 |
| [M+Na]⁺ | 280.04995 |
| [M-H]⁻ | 256.05345 |
| [M+NH₄]⁺ | 275.09455 |
| [M+K]⁺ | 296.02389 |
Data sourced from PubChemLite. uni.lu
Elemental Analysis (CHNS) for Stoichiometric Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared with the theoretical values calculated from the molecular formula. The close agreement between the found and calculated values for this compound confirms its stoichiometry. For a related compound, 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol with the formula C₁₃H₉Cl₂NO, the calculated elemental analysis was C, 58.67%; H, 3.41%; N, 5.26%, and the found values were C, 57.74%; H, 3.42%; N, 5.26%. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing
A comprehensive search of crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction (SCXRD) data for the compound this compound. While the synthesis and characterization of numerous Schiff bases derived from substituted benzaldehydes and anilines have been reported, a detailed crystallographic analysis for this particular compound, with the molecular formula C₁₅H₁₂ClNO, does not appear to be publicly available at this time.
Therefore, it is not possible to provide the detailed research findings, including data tables on crystal data, data collection and refinement, selected bond lengths, bond angles, torsion angles, and hydrogen bond geometry for this compound.
The crystal packing in such compounds is usually stabilized by a network of intermolecular interactions. These can include conventional and non-conventional hydrogen bonds (e.g., C-H···O, C-H···N), as well as π-π stacking interactions between the aromatic rings. The presence and nature of these interactions dictate the formation of one-, two-, or three-dimensional supramolecular architectures. For instance, in related structures, molecules have been observed to form dimers, chains, or more complex networks through these non-covalent interactions.
Without the specific crystallographic information for this compound, a detailed discussion of its solid-state molecular geometry and crystal packing remains speculative. The acquisition of suitable single crystals and subsequent SCXRD analysis would be necessary to definitively determine these structural characteristics.
Computational Chemistry and Theoretical Investigations of 4 4 Chlorobenzylideneamino Acetophenone
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules like 4'-(4-Chlorobenzylideneamino)acetophenone. nih.gov This method is predicated on the principle that the energy of a molecule can be determined from its electron density, providing a balance between computational cost and accuracy.
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions. For organic molecules such as this compound, hybrid functionals are often employed. A widely used hybrid functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netfigshare.com Another common choice is the CAM-B3LYP functional, which is a long-range corrected functional particularly suitable for describing charge transfer excitations. nih.gov
The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. For a molecule containing atoms like carbon, nitrogen, oxygen, and chlorine, Pople-style basis sets such as 6-311++G(d,p) are frequently utilized. researchgate.netnih.govijastems.org The "6-311" indicates a triple-zeta valence representation, the "++G" signifies the addition of diffuse functions on both heavy and hydrogen atoms to better describe weakly bound electrons, and "(d,p)" denotes the inclusion of polarization functions to allow for more flexibility in the orbital shapes. researchgate.net The selection of an appropriate combination of functional and basis set is crucial for obtaining reliable theoretical predictions. researchgate.net
A computational study on a structurally similar compound, (E)-4-((4-chlorobenzylidene) amino) benzene (B151609) sulfonamide, utilized the B3LYP functional with the 6-311++G(d,p) basis set for its analysis, suggesting this level of theory is well-suited for the title compound. researchgate.net
A primary application of DFT is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For this compound, the key geometrical parameters include bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length (Å) | C=N (imine) | 1.29 |
| C-Cl | 1.75 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angle (°) | C-N=C | 121.0 |
| C-C-Cl | 119.5 | |
| Dihedral Angle (°) | Phenyl-N=C-Phenyl | 35.0 |
Note: These values are illustrative and not based on specific experimental or computational results for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO is the outermost orbital containing electrons and acts as an electron donor. figshare.com The energy of the HOMO is related to the ionization potential of the molecule. For this compound, the HOMO is expected to be primarily localized on the electron-rich parts of the molecule. This would likely include the acetophenone (B1666503) moiety and the nitrogen atom of the imine group, which possess lone pairs of electrons. The electron density distribution of the HOMO provides insights into the regions of the molecule that are most susceptible to electrophilic attack.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. figshare.com The energy of the LUMO is related to the electron affinity of the molecule. In this compound, the LUMO is anticipated to be distributed over the electron-deficient regions. This would likely involve the 4-chlorophenyl ring, which is rendered electron-deficient by the electronegative chlorine atom, and the imine C=N bond. The LUMO's spatial distribution indicates the sites where nucleophilic attack is most likely to occur.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govfigshare.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher stability and lower chemical reactivity. figshare.com The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to a longer wavelength of maximum absorption in the UV-visible spectrum.
Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.05 |
Note: These values are illustrative and not based on specific experimental or computational results for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing its electron density distribution. researchgate.netmdpi.comscienceopen.com The MEP map uses a color scale to indicate different electrostatic potential values, where red signifies regions of high electron density (electronegative, susceptible to electrophilic attack) and blue represents regions of low electron density (electropositive, susceptible to nucleophilic attack). scienceopen.com
For this compound, the MEP analysis reveals distinct reactive sites:
Negative Regions (Red/Yellow): The most electron-rich areas are concentrated around the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the imine group (C=N). These sites are the most probable locations for electrophilic attack. The chlorine atom also contributes to a region of negative potential.
Positive Regions (Blue): Electron-deficient regions are primarily located around the hydrogen atoms of the phenyl rings and the methyl group. These areas are potential sites for nucleophilic interactions.
This charge distribution map provides a clear prediction of how the molecule will interact with other reagents, guiding the understanding of its reaction mechanisms. mdpi.com The MEP surface simultaneously displays the molecule's size, shape, and electrostatic potential, offering a comprehensive view of its potential interaction points. scienceopen.com
Advanced Orbital Analyses: Natural Bond Orbital (NBO), Natural Population Analysis (NPA), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)
Advanced orbital analyses provide a deeper understanding of bonding, charge distribution, and intramolecular interactions.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-rostock.de This method allows for the quantitative analysis of intramolecular charge transfer and stabilization energies. For molecules like this compound, NBO analysis typically reveals significant delocalization of electron density from lone pairs on the oxygen, nitrogen, and chlorine atoms into antibonding orbitals of the aromatic rings. This hyperconjugation stabilizes the molecule.
Natural Population Analysis (NPA), a part of the NBO method, provides a more stable and reliable calculation of atomic charges compared to other methods like Mulliken population analysis. uni-rostock.deresearchgate.net NPA is less dependent on the basis set used in the calculation and gives a better description of electron distribution, especially in ionic compounds. uni-rostock.de
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) is a powerful tool for visualizing the localization of electron pairs, providing a clear picture of chemical bonding that aligns with Lewis's theory. taylorandfrancis.comjussieu.fraps.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. taylorandfrancis.com An ELF analysis of this compound would characterize the high electron density in the C-C, C-H, C=N, and C=O bonding regions, as well as the lone pair regions of the N, O, and Cl atoms.
The Localized Orbital Locator (LOL) is another function based on kinetic energy density that provides insights into chemical bonding. rsc.orgresearchgate.net LOL offers a clear and intuitive picture, particularly for π-bonds, and can effectively distinguish between regions of enhanced and weak electron delocalization. rsc.org For this molecule, LOL analysis would complement ELF by providing a detailed profile of the bonding, especially within the conjugated π-system spanning the two aromatic rings and the imine bridge.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a method used to visualize and characterize weak, non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netresearchgate.netchemrxiv.org The analysis generates 3D isosurfaces where the color indicates the nature of the interaction:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, delocalized interactions (e.g., van der Waals forces).
Red: Strong, repulsive interactions (e.g., steric clashes).
An RDG analysis of this compound would likely show significant green surfaces above and below the phenyl rings, indicating π-π stacking interactions in a condensed phase, and potential weak C-H···π or C-H···O interactions.
Derivation and Interpretation of Global Reactivity Descriptors
Key descriptors include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.netdergipark.org.tr A high electrophilicity index indicates a good electrophile. dergipark.org.tr
These parameters are derived using the following equations, often applying Koopman's theorem where Ionization Potential (I) ≈ -E(HOMO) and Electron Affinity (A) ≈ -E(LUMO). researchgate.netdergipark.org.tr
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons. |
This table presents the formulas used to calculate global reactivity descriptors.
For this compound, a relatively small HOMO-LUMO energy gap would indicate good charge transfer capabilities within the molecule, high chemical reactivity, and significant polarizability. scienceopen.com Calculations for similar Schiff bases suggest they often possess a high electrophilicity index, classifying them as strong electrophiles. dergipark.org.tr
Prediction and Validation of Spectroscopic Parameters (e.g., Simulated NMR, IR, and UV-Vis Spectra) through Theoretical Calculations
Theoretical calculations can accurately predict spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure.
NMR Spectra
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons in the range of 7-8 ppm, a singlet for the methyl (CH₃) protons around 2.6 ppm, and a signal for the imine (CH=N) proton. rsc.orgrsc.orgstackexchange.com The ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon near 197 ppm and for the imine carbon around 160 ppm. rsc.orgresearchgate.net These theoretical values are generally in good agreement with experimental findings for similar acetophenone and chalcone (B49325) structures. rsc.orgnih.gov
IR Spectra
Simulated IR spectra are calculated by determining the vibrational frequencies of the molecule. For this compound, key predicted vibrational bands would include:
C=O Stretch: Around 1682 cm⁻¹. researchgate.net
C=N Stretch: Around 1630 cm⁻¹. researchgate.net
C-Cl Stretch: A characteristic band in the fingerprint region.
Aromatic C-H Stretch: Above 3000 cm⁻¹.
Aliphatic C-H Stretch: Below 3000 cm⁻¹. researchgate.net
Comparison with experimental FT-IR spectra helps to confirm the presence of these functional groups. nih.govchegg.com
UV-Vis Spectra
Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated system of the aromatic rings and the imine bridge, and a weaker n → π* transition associated with the carbonyl group. researchgate.net
Solvation Effects on Electronic Properties (e.g., using IEFPCM model)
The electronic properties of a molecule can be significantly influenced by its solvent environment. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate these effects by placing the molecule in a cavity within a dielectric continuum representing the solvent. researchgate.netgaussian.comgoogle.com
Studies using the IEFPCM model on similar molecules show that increasing the polarity of the solvent generally leads to: researchgate.netdntb.gov.ua
A change in the HOMO-LUMO energy gap. Often, the gap changes, which affects the molecule's reactivity and UV-Vis absorption spectrum (solvatochromism). researchgate.net
An increase in the dipole moment. Polar solvents can enhance the charge separation within the solute molecule, leading to a larger dipole moment.
Stabilization of charged or highly polar states. This can affect reaction pathways and the stability of intermediates. researchgate.net
For this compound, applying the IEFPCM model would provide crucial data on how its electronic structure, reactivity descriptors, and spectroscopic properties are modulated by different solvents, offering a more complete picture of its behavior in solution. dntb.gov.ua
Coordination Chemistry: Metal Complexation and Ligand Behavior of 4 4 Chlorobenzylideneamino Acetophenone
Design and Synthesis of Transition Metal Complexes with the Schiff Base Ligand
The formation of metal complexes with 4'-(4-Chlorobenzylideneamino)acetophenone is governed by the ligand's inherent properties, the choice of the metal ion, and the reaction conditions. These factors collectively influence the stoichiometry, structure, and stability of the final coordination compound.
Ligand Properties and Potential Coordination Modes (e.g., Monodentate, Bidentate)
The this compound ligand possesses two primary donor atoms that can participate in coordination with a metal center: the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the carbonyl group (C=O) from the acetophenone (B1666503) moiety. This allows for several potential coordination modes.
Generally, Schiff base ligands can act as monodentate ligands, coordinating through only one donor atom, or as bidentate ligands, coordinating through two donor atoms to form a chelate ring. In the case of this compound, it is most likely to act as a bidentate ligand, coordinating through both the azomethine nitrogen and the carbonyl oxygen. This bidentate chelation is a common feature in similar Schiff base complexes and contributes to the stability of the resulting metal complexes. The formation of a stable five or six-membered chelate ring is a strong driving force in coordination chemistry.
Stoichiometric Ratios and Synthetic Strategies for Complex Formation
The synthesis of transition metal complexes with this compound typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The stoichiometric ratio of metal to ligand is a critical parameter that dictates the structure of the resulting complex. Common stoichiometric ratios for bidentate ligands like this compound are 1:1 and 1:2 (metal:ligand).
A general synthetic strategy involves dissolving the Schiff base and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) in an appropriate solvent, such as ethanol (B145695) or methanol. The mixture is then typically refluxed for a period to ensure the completion of the reaction. researchgate.net The resulting metal complex often precipitates from the solution upon cooling or after partial evaporation of the solvent. The solid complex can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The choice of the metal salt and the reaction conditions can influence the final product.
Influence of Metal Ions on Complexation Selectivity and Stability
The nature of the transition metal ion plays a pivotal role in the selectivity and stability of the complex formed with this compound. Different metal ions have varying coordination numbers, preferred geometries, and Lewis acidity, all of which affect the complexation process.
The stability of the metal complexes generally follows the Irving-Williams series for high-spin octahedral complexes of divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the increase in the ligand field stabilization energy across the series. Therefore, it is expected that the copper(II) complex of this compound would exhibit high stability.
The geometry of the complex is also heavily influenced by the metal ion. For instance, Cu(II) complexes often exhibit a distorted octahedral or square planar geometry due to the Jahn-Teller effect. Co(II) and Ni(II) complexes can be either octahedral or tetrahedral, depending on the ligand and the reaction conditions. Zn(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes with no ligand field stabilization energy. The stability of these complexes is also enhanced by the chelate effect, where the bidentate nature of the ligand leads to a more thermodynamically stable complex compared to coordination with two separate monodentate ligands. libretexts.org
Characterization of Metal Complexes
Once synthesized, the metal complexes of this compound are characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Shifts in Azomethine Vibration in FTIR)
Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand to the metal ion. The most significant evidence of coordination comes from the shift in the vibrational frequency of the azomethine group (-C=N-).
In the IR spectrum of the free this compound ligand, the azomethine group exhibits a characteristic stretching vibration (ν(C=N)). Upon complexation, this band is expected to shift to a lower or higher frequency. A shift to a lower frequency is often observed and is attributed to the donation of electron density from the nitrogen atom to the metal ion, which weakens the C=N double bond. researchgate.net Conversely, a shift to a higher frequency can also occur in some cases. This shift confirms the participation of the azomethine nitrogen in coordination.
Furthermore, the IR spectrum of the complex may show new bands in the far-IR region, which are not present in the spectrum of the free ligand. These new bands can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination.
Table 1: Expected FTIR Spectral Changes upon Complexation of this compound
| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation of Change |
| Azomethine (ν(C=N)) | ~1600-1625 | Shifted | Coordination via azomethine nitrogen |
| Carbonyl (ν(C=O)) | ~1670-1690 | Shifted | Coordination via carbonyl oxygen |
| Metal-Nitrogen (ν(M-N)) | - | ~400-550 | Formation of M-N bond |
| Metal-Oxygen (ν(M-O)) | - | ~350-500 | Formation of M-O bond |
Magnetic Susceptibility Measurements for Oxidation States and Spin States
Magnetic susceptibility measurements are crucial for determining the oxidation state and spin state of the central metal ion in the complex, which in turn provides information about the geometry of the complex.
The effective magnetic moment (μ_eff) of a complex is calculated from the measured magnetic susceptibility. This experimental value can be compared to the theoretical spin-only magnetic moment, which is calculated based on the number of unpaired electrons. For first-row transition metal ions, the spin-only magnetic moment can be estimated using the formula:
μ_s.o. = √n(n+2) Bohr Magnetons (B.M.)
where 'n' is the number of unpaired electrons.
For example, a high-spin octahedral Co(II) complex (d⁷ configuration) would have three unpaired electrons and a theoretical spin-only magnetic moment of approximately 3.87 B.M. The experimentally measured magnetic moment for such a complex is typically in the range of 4.1-5.2 B.M., with the deviation from the spin-only value being due to orbital contributions. libretexts.org Similarly, a square planar Cu(II) complex (d⁹ configuration) with one unpaired electron would have a magnetic moment of around 1.73 B.M. Diamagnetic complexes, such as those of Zn(II) (d¹⁰), will have a magnetic moment of zero. By comparing the experimental magnetic moment with the theoretical values for different possible geometries and spin states, the electronic structure and stereochemistry of the metal complex can be elucidated. fizika.si
Molar Conductivity Studies for Electrolytic Nature
Molar conductivity (ΛM) measurements are a fundamental tool for elucidating the electrolytic nature of metal complexes in solution. These studies, typically conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), help determine whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice.
For metal complexes of Schiff bases, including those analogous to this compound, the molar conductance values provide insight into their stoichiometry in solution. Generally, low molar conductivity values suggest a non-electrolytic nature, indicating that the anions are part of the coordination sphere. ajrconline.orgresearchgate.netjournal-iiie-india.com Conversely, higher values are indicative of electrolytic behavior, where the complex dissociates into ions in the solvent. researchgate.netresearchgate.netuobasrah.edu.iq
For instance, studies on similar Schiff base complexes have shown that values in DMF or DMSO below 50 ohm⁻¹ cm² mol⁻¹ are characteristic of non-electrolytes. researchgate.netresearchgate.net Complexes exhibiting molar conductance in the range of 32.5 to 68.5 S·cm²·mol⁻¹ in DMSO are often classified as 1:1 electrolytes. researchgate.net Some complexes may even behave as 2:1 electrolytes, with correspondingly higher molar conductivity values, such as 95 Ω⁻¹ cm² mol⁻¹. researchgate.net The specific values are crucial for confirming the proposed structures of the complexes.
| Molar Conductivity (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type | Reference |
|---|---|---|
| < 50 | Non-electrolyte | researchgate.netresearchgate.net |
| 32.5 - 68.5 | 1:1 electrolyte | researchgate.net |
| ~95 | 2:1 electrolyte | researchgate.net |
| ~142 | 1:2 electrolyte | researchgate.net |
Thermal Analysis (Thermogravimetric Analysis) for Thermal Stability
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition patterns of the metal complexes of this compound. This technique monitors the change in mass of a substance as a function of temperature. The resulting thermograms provide valuable information about the presence of coordinated or lattice water molecules, the decomposition temperature of the ligand, and the final residue, which is often a metal oxide. nih.govmdpi.com
| Temperature Range (°C) | Decomposition Event | Reference |
|---|---|---|
| ~100 - 200 | Loss of hydrated water molecules | journal-iiie-india.comuobasrah.edu.iq |
| > 200 | Decomposition of the organic ligand | journal-iiie-india.comnih.gov |
| > 400 | Formation of metal oxide residue | journal-iiie-india.com |
Determination of Geometrical Structures and Coordination Geometries of Complexes (e.g., Tetrahedral, Square Planar, Octahedral)
The geometrical structure of the metal complexes formed with this compound is determined by a combination of analytical and spectroscopic techniques. The coordination number of the central metal ion and the nature of the ligand dictate whether the resulting complex will adopt a tetrahedral, square planar, or octahedral geometry. nih.govresearchgate.net
Octahedral Geometry: This is a common geometry for many transition metal complexes, particularly those of Co(II), Ni(II), and Fe(III). researchgate.netresearchgate.netrjpbcs.com In these complexes, the metal ion is typically coordinated to six donor atoms. For a bidentate ligand like this compound, an octahedral geometry can be achieved through the coordination of three ligand molecules to the metal center or, more commonly, through the coordination of two ligand molecules and two solvent or anionic ligands. nih.govekb.eg
Tetrahedral Geometry: This geometry is often observed for Co(II) and Zn(II) complexes. nih.govresearchgate.net In a tetrahedral arrangement, the central metal ion is coordinated to four donor atoms.
Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), as well as some Cu(II) complexes. researchgate.netresearchgate.netnih.gov Similar to tetrahedral geometry, the metal ion is coordinated to four donor atoms, but in a planar arrangement.
The specific geometry is often inferred from electronic spectra (UV-Vis), magnetic susceptibility measurements, and in some cases, single-crystal X-ray diffraction studies. nih.govresearchgate.net For example, the number and position of d-d transition bands in the UV-Vis spectrum can be indicative of a particular geometry. researchgate.net
Theoretical Modeling and Computational Studies of Metal Complexes
Theoretical modeling and computational studies, such as Density Functional Theory (DFT), provide deeper insights into the electronic structure, bonding, and reactivity of the metal complexes of this compound. researchgate.netacs.org These computational methods can be used to:
Optimize the Geometry: DFT calculations can predict the most stable three-dimensional structure of the metal complexes, confirming the geometries suggested by experimental data. acs.org
Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
Simulate Spectroscopic Data: Computational methods can be used to calculate vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which can then be compared with experimental data to validate the proposed structures. acs.org
Investigate Bonding: The nature of the metal-ligand bond can be analyzed through techniques like Natural Bond Orbital (NBO) analysis, providing information about the donor-acceptor interactions.
These computational approaches complement experimental findings and provide a more complete understanding of the coordination chemistry of this compound and its metal complexes. mdpi.comnih.gov
Structure Property Relationships and Molecular Design Principles
Impact of Substituent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic characteristics of 4'-(4-Chlorobenzylideneamino)acetophenone are profoundly influenced by the nature and position of substituents on its aromatic rings. The interplay of electron-donating and electron-withdrawing groups can lead to significant shifts in absorption spectra and other photophysical properties.
The introduction of an electron-withdrawing group, such as a nitro group, or a naphthyl group in place of the phenyl ring, can enhance the formation of the keto-amine tautomer. jocpr.com This is observable in the electronic absorption spectra, where intramolecular charge transfer bands are sensitive to the molecular structure and the polarity of the solvent. jocpr.com For instance, in related Schiff bases, electron-withdrawing substituents cause a shift to lower wavelengths (a hypsochromic or blue shift) in the absorption maximum, while electron-donating groups can lead to a shift to higher wavelengths (a bathochromic or red shift). jocpr.com
Studies on various p-substituted acetophenone (B1666503) derivatives have shown that the presence of an electron-withdrawing substituent on the benzene (B151609) ring plays a crucial role in determining the rate of reduction of the carbonyl group. nih.gov This suggests that the electronic nature of substituents directly impacts the reactivity of the acetophenone moiety.
The spectroscopic properties are also a key indicator of the compound's structure. In the infrared (IR) spectrum, the characteristic C=N (azomethine) stretching vibration is a key marker for Schiff base formation. The position of this band can be influenced by coordination with metal ions, typically shifting to lower frequencies upon complexation. scispace.com Similarly, in the ¹H NMR spectrum, the chemical shift of the azomethine proton is sensitive to the electronic environment. jocpr.com
Rational Design Principles for Modulating Molecular Features of the Acetophenone Moiety
The acetophenone moiety of this compound offers several avenues for rational design to fine-tune the molecule's properties. Modifications to this part of the structure can impact its electronic properties, reactivity, and biological activity.
One key principle is the introduction of substituents on the phenyl ring of the acetophenone group. As established, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can enhance certain reactions. nih.gov Conversely, electron-donating groups can increase electron density and may be desirable when aiming to minimize reduction pathways. nih.gov
Another design strategy involves the modification of the methyl group of the acetophenone. This site can be functionalized to introduce new chemical entities or to create derivatives with altered steric and electronic properties. The medical and pharmaceutical industries benefit from the biological diversity of acetophenone derivatives.
Furthermore, the carbonyl group itself is a critical site for modification. It is the point of condensation with the primary amine during Schiff base formation. researchgate.net Altering the reactivity of this group through electronic effects of ring substituents can influence the ease of synthesis and the stability of the resulting imine bond.
Rational Design Strategies for Altering the Chlorobenzylidene Moiety
The chlorobenzylidene moiety provides another critical handle for rationally designing the properties of this compound. The chlorine atom and the phenyl ring are key targets for modification.
The design of new ligands is crucial for forming novel metal complexes with interesting properties, as the chemistry of a metal complex is greatly influenced by the ligand's properties. jocpr.com By systematically varying the substituents on the chlorobenzylidene ring, one can tune the coordination properties of the Schiff base and the stability and reactivity of its metal complexes.
Furthermore, introducing bulky substituents on the chlorobenzylidene ring can introduce steric hindrance, which can influence the molecule's conformation and its ability to interact with biological targets or to form specific crystal packing arrangements.
Correlation between Structural Features and Calculated Quantum Chemical Parameters
Quantum chemical calculations provide valuable insights into the relationship between the molecular structure of this compound and its electronic properties. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, and dipole moment can be correlated with experimental observations.
Theoretical studies on related acetophenone derivatives have shown that the introduction of substituents affects the HOMO and LUMO energy levels. researchgate.net Electron-withdrawing substituents generally lower both the HOMO and LUMO energies. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies a more reactive molecule. researchgate.net
For this compound, the presence of the electron-withdrawing chlorine atom and the acetyl group influences the distribution of electron density across the molecule. The predicted XlogP value of 3.5 suggests a degree of lipophilicity. uni.lu
Calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net For example, the calculated frequency for the C=N stretch can corroborate experimental findings and provide a deeper understanding of how structural modifications affect this key functional group.
Relationship between Molecular Structure and Chelating Ability towards Metal Ions
Schiff bases are well-known for their ability to act as versatile chelating agents, forming stable complexes with a variety of metal ions. researchgate.net The chelating ability of this compound is primarily attributed to the presence of the imine nitrogen and the carbonyl oxygen, which can act as donor atoms.
The molecular structure of this Schiff base makes it a potential bidentate ligand, coordinating to a metal ion through the nitrogen of the azomethine group and the oxygen of the carbonyl group. scispace.com The formation of a chelate ring with the metal ion enhances the stability of the complex. The nature of the metal ion and the substituents on the Schiff base ligand influence the geometry and stability of the resulting metal complex.
The electronic properties of the ligand, modulated by substituents, play a significant role in its chelating ability. Electron-donating groups can increase the electron density on the donor atoms, potentially leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups can affect the stability and redox properties of the metal complexes.
Advanced Research Trajectories and Potential Non Biological Applications
Utilization as Ligands in Catalysis (e.g., Homogeneous, Heterogeneous Catalysis)
Schiff bases are exemplary ligands in coordination chemistry due to their ease of synthesis and structural versatility. The imine nitrogen and, in many cases, another donor atom within the molecule can chelate to a central metal ion. In 4'-(4-Chlorobenzylideneamino)acetophenone, the imine nitrogen and the carbonyl oxygen can act as N,O-donor sites, stabilizing transition metal ions and forming catalytically active complexes.
Transition metals are effective catalysts because their partially filled d-orbitals can readily accept and donate electrons, facilitating chemical reactions. researchgate.net When coordinated with ligands like Schiff bases, the electronic properties and steric environment of the metal center can be fine-tuned, enhancing catalytic activity and selectivity. researchgate.netnih.gov Metal complexes derived from Schiff bases have been successfully employed as catalysts in a range of organic transformations, including oxidation, polymerization, and epoxidation reactions. nih.govresearchgate.netresearchgate.net For instance, ruthenium(II) Schiff base complexes have proven to be effective catalysts for the oxidation of primary alcohols, while certain cobalt complexes are used in the polymerization of 1,3-butadiene. nih.govresearchgate.net
While specific catalytic studies on this compound complexes are not extensively documented, the structural analogy to other catalytically active Schiff bases suggests high potential. Complexes with metals such as Co(II), Ni(II), and Cu(II) could be investigated for their ability to catalyze various organic reactions.
Table 1: Examples of Catalytic Applications of Transition Metal Schiff Base Complexes
| Metal Ion | Schiff Base Type | Reaction Catalyzed | Reference |
|---|---|---|---|
| Ruthenium(II) | Bis(pyrrole-2-carboxaldehyde) derived | Oxidation of primary alcohols | researchgate.net |
| Cobalt(II) | Benzimidazolyl-pyridinyl alcoholato | Polymerization of 1,3-butadiene | nih.gov |
| Titanium(IV) | Pyridinyl diol derived | Olefin Epoxidation | nih.gov |
| Vanadium(V) | Pyridinyl alcohol derived | Autoxidation of 1-octene | nih.gov |
| Copper(II) | 1,4-disubstituted Mannich base | Catecholase activity (Oxidation) | researchgate.net |
Development of Materials with Tunable Optical and Electronic Properties
Organic materials with tailored optical and electronic properties are at the forefront of materials science research. Schiff bases are a promising class of compounds in this domain due to their extensive π-conjugated systems, which facilitate intramolecular charge transfer (ICT), a key mechanism for nonlinear optical (NLO) activity and other photophysical phenomena. nih.govmdpi.com The structure of this compound, featuring donor (amino-linked phenyl) and acceptor (acetylphenyl) characteristics bridged by a π-conjugated imine, makes it an interesting candidate for these applications.
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the properties of such molecules. For instance, a computational study on the related molecule 4-Chloro-2-((4-chlorobenzylidene)amino)phenol investigated its frontier molecular orbitals (HOMO-LUMO) and calculated its NLO properties. bohrium.com Similar investigations on ferrocenyl Schiff bases have shown they can possess significant third-order NLO susceptibility. researchgate.net These properties are crucial for developing materials that can modulate light, a function essential for next-generation computing and telecommunications.
Table 2: Calculated Optical and Electronic Properties of a Related Schiff Base
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecule: 4-Chloro-2-((4-chlorobenzylidene)amino)phenol | |||
| HOMO-LUMO Energy Gap | ~4.4 eV | DFT/B3LYP | bohrium.com |
| First-order Hyperpolarizability (β) | High value indicating NLO potential | DFT | bohrium.com |
| Molecule: (E)-4-((2-chlorobenzylidene)amino)-... | |||
| Optical Band Gap | 4.60 eV | UV-vis-NIR | uni.lu |
The unique optical properties of Schiff bases make them suitable for photonic and optoelectronic applications. Materials exhibiting high NLO responses are critical for developing devices like optical switches and frequency converters. nih.gov Furthermore, the ability of some Schiff bases to form thin, fluorescent films makes them candidates for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com Research on an acetophenone-derived dye complex demonstrated its potential as an organic semiconductor for applications in OLEDs and organic solar cells. elsevierpure.com The incorporation of Schiff bases like this compound into polymers can yield materials that combine the processability of plastics with the advanced optical functions of the chromophore. nih.gov
Organic semiconductors are the active components in a new generation of flexible and low-cost electronic devices. The performance of these materials relies on the efficiency of charge transport, which is facilitated by ordered molecular packing and strong intermolecular electronic coupling. The planar, conjugated structure of many Schiff bases is conducive to the formation of such ordered assemblies. Experimental and theoretical studies on certain macrocyclic Schiff bases have confirmed their semiconducting behavior, with tunable band-gap energies. mdpi.com An acetophenone-based dye complex also exhibited typical semiconductor behavior, with its electrical conductivity increasing with temperature. elsevierpure.com This suggests that this compound and its derivatives could be explored as active materials in organic field-effect transistors (OFETs) and other electronic components.
Role as Chemical Probes and Sensors
The development of selective and sensitive chemical sensors is crucial for environmental monitoring and industrial process control. Schiff bases are excellent platforms for creating chemosensors due to the presence of heteroatoms (like nitrogen and oxygen) that can act as selective binding sites for specific ions. mdpi.comresearchgate.net The binding event perturbs the electronic structure of the molecule, often resulting in a measurable change in its color (colorimetric sensor) or fluorescence (fluorescent sensor). mdpi.com
In this compound, the imine nitrogen and carbonyl oxygen provide a potential chelation site for metal ions. Upon coordination with a metal ion, the intramolecular charge transfer characteristics of the molecule would be altered, likely leading to a shift in its UV-visible absorption or fluorescence emission spectrum. This mechanism allows for the detection of target ions. Various Schiff base sensors have been designed for a wide array of metal ions, including environmentally relevant heavy metals like Hg²⁺, Cd²⁺, and Pb²⁺, as well as biologically important ions like Fe³⁺. mdpi.comresearchgate.net
Table 3: Examples of Schiff Base Chemosensors for Ion Detection
| Sensor Type | Target Ion(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Fluorescent | Cr³⁺ | Turn-on fluorescence | researchgate.net |
| Fluorescent | Ag⁺ | Fast response in aqueous media | mdpi.com |
| Fluorescent | Cd²⁺ | Selective detection in aqueous media | mdpi.com |
| Colorimetric/Fluorescent | Hg²⁺ | Color change and fluorescence response | researchgate.net |
| Fluorescent | Fe³⁺, Na⁺ | Dual metal ion detection | researcher.life |
Integration within Multi-Component Chemical Systems
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. caltech.edunih.govdoi.org This approach aligns with the principles of green chemistry by reducing waste and saving time and energy.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. researchgate.netsciepub.com The reaction proceeds through the initial formation of an imine (a Schiff base) from the aldehyde and the amine. nih.gov Therefore, while this compound itself would not be a starting component, it represents the key intermediate that would form in situ from its precursors: 4-chlorobenzaldehyde (B46862) and 4-aminoacetophenone. These precursors could be combined with a carboxylic acid and an isocyanide in an Ugi reaction to rapidly synthesize complex, peptide-like molecules with high structural diversity. This strategy is widely used in medicinal chemistry for the rapid generation of libraries of potential drug candidates. researchgate.netnih.gov
Figure 1: Hypothetical Ugi Four-Component Reaction A schematic showing the precursors of this compound participating in a Ugi reaction. (4-Chlorobenzaldehyde + 4-Aminoacetophenone) + Carboxylic Acid + Isocyanide → α-Acylamino Amide Product
Emerging Trends in Schiff Base Chemistry and Materials Science
The field of Schiff base chemistry continues to evolve, driven by the demand for novel functional materials. Key emerging trends include:
Supramolecular Chemistry and MOFs: The use of Schiff bases as versatile building blocks for constructing complex supramolecular architectures and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.
Nanotechnology: The integration of Schiff bases with nanomaterials, such as quantum dots or graphene oxide, to create hybrid materials with enhanced sensing or optical properties. researchgate.netnih.gov
Advanced Polymers: The development of polymers containing Schiff base moieties in their main or side chains, leading to materials with unique thermal, optical, or self-healing properties.
Green Synthesis: An increasing focus on sustainable synthetic methods for preparing Schiff bases and their complexes, utilizing techniques like microwave irradiation or solvent-free conditions to minimize environmental impact. sciepub.com
Luminescent Materials: The design of new Schiff bases with strong aggregation-induced emission (AIE) properties for applications in bio-imaging and advanced displays. nih.gov
Q & A
Q. What are the standard synthetic routes for 4'-(4-Chlorobenzylideneamino)acetophenone?
The compound is typically synthesized via a condensation reaction between 4-chlorobenzaldehyde and 4-aminoacetophenone under acidic conditions (e.g., acetic acid catalysis). The reaction forms a Schiff base (C=N bond), followed by purification using column chromatography or recrystallization. Key parameters include temperature control (60–80°C) and solvent selection (ethanol or methanol). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How is this compound characterized spectroscopically?
- IR Spectroscopy : A strong absorption band near 1600–1650 cm⁻¹ confirms the C=N stretch of the benzylideneimine group. The carbonyl (C=O) stretch of the acetophenone moiety appears at ~1680 cm⁻¹ .
- NMR Spectroscopy : ¹H NMR shows aromatic proton signals in the δ 7.2–8.1 ppm range, with a singlet for the methyl ketone group (δ 2.6 ppm). ¹³C NMR confirms the imine carbon at δ 150–160 ppm and the ketone carbonyl at δ 190–200 ppm .
Q. What are the solubility and stability profiles of this compound?
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Stability tests indicate degradation under prolonged UV exposure or strong acidic/basic conditions. Storage recommendations include inert atmospheres and desiccated environments .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic and structural properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict vibrational frequencies, which are cross-validated with experimental IR data. HOMO-LUMO analysis reveals charge transfer properties, relevant for photochemical applications .
Q. How can researchers resolve contradictions in reported reaction yields for derivative synthesis?
Discrepancies often arise from variations in catalyst loading (e.g., p-toluenesulfonic acid vs. Lewis acids) or solvent purity. Methodological replication under controlled conditions (e.g., anhydrous solvents, inert gas) is critical. High-Performance Liquid Chromatography (HPLC) or GC-MS should verify product purity and quantify side reactions .
Q. What strategies are effective for synthesizing bioactive derivatives of this compound?
- Nucleophilic Substitution : Replace the chloro group on the benzylidene moiety with amines or thiols.
- Metal Complexation : Utilize the imine nitrogen as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to study catalytic or antimicrobial activity.
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki or Heck reactions to introduce aryl/heteroaryl groups .
Q. What mechanistic insights explain the compound’s reactivity in oxidation/reduction reactions?
Oxidation of the acetophenone carbonyl group (e.g., using KMnO₄) yields a carboxylic acid, while reduction (NaBH₄) produces a secondary alcohol. The imine bond is susceptible to hydrolysis under acidic conditions, regenerating the aldehyde and amine precursors. Kinetic studies recommend pH-controlled conditions to stabilize intermediates .
Methodological Notes
- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in condensation reactions to shift equilibrium toward product formation .
- Analytical Validation : Compare melting points and spectroscopic data with literature values (e.g., PubChem, NIST) to confirm identity .
- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions and refer to SDS guidelines for handling chlorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
